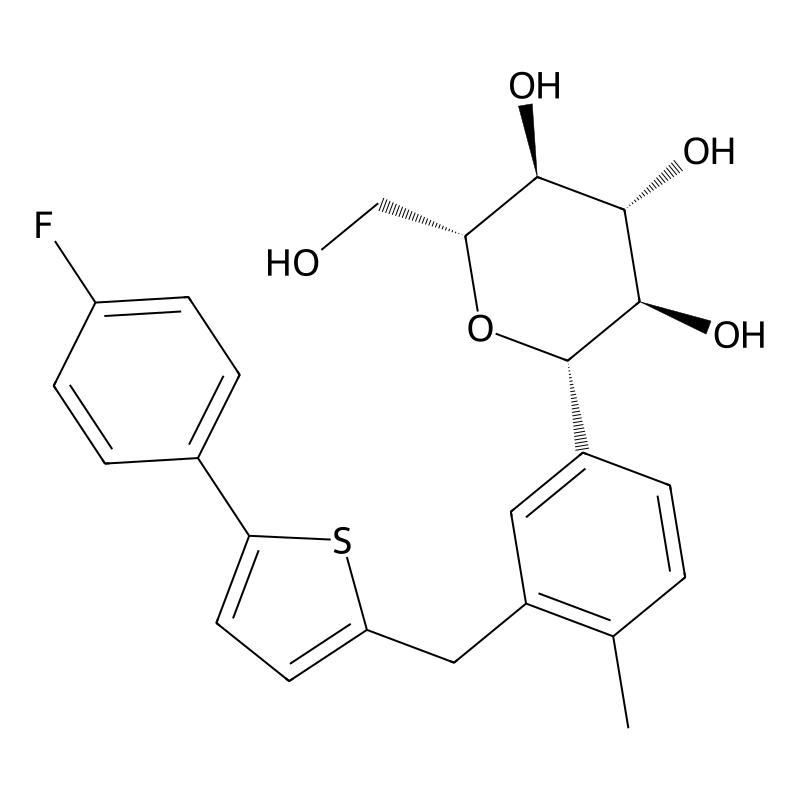

Canagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/

Synonyms

Canonical SMILES

Isomeric SMILES

canagliflozin mechanism of action SGLT2 inhibition

Molecular Mechanism of SGLT2 Inhibition

Canagliflozin is a competitive, selective, and reversible inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2) [1] [2]. Its core action is to block the reabsorption of glucose in the kidneys.

- Target and Location: SGLT2 is expressed predominantly on the epithelial cells lining the S1 segment of the proximal convoluted tubule in the nephron. It is responsible for reabsorbing approximately 90% of the glucose filtered from the glomerulus [3] [4] [2].

- Inhibition and Consequence: By inhibiting SGLT2, this compound reduces the renal reabsorption of glucose, lowers the renal threshold for glucose (RTG), and increases urinary glucose excretion (UGE). This results in a reduction of plasma glucose levels through an insulin-independent mechanism [5] [1] [4].

- Structural Basis: Recent cryo-electron microscopy (cryo-EM) structures of the human SGLT2–MAP17 complex show that synthetic inhibitors like this compound bind to the transporter in its outward-facing conformation, thereby physically blocking the transport pathway [3].

Structural & Kinetic Binding Insights

The inhibitory action is rooted in the specific interaction between this compound and the SGLT2 protein.

- Binding Conformation: Structural analyses reveal that this compound, a C-glucoside, binds to SGLT2 in the outward-facing conformation with Na+ bound to the conserved Na2 site. This stabilizes the transporter in an outward-open state, preventing the conformational changes necessary for glucose translocation [3].

- Specificity: The binding involves specific interactions between the glucose moiety of this compound and the glucose-binding site, while its aglycone (non-sugar) part occupies the extracellular vestibule. Variations in the aglycone structure are crucial for the pharmacophore and influence the inhibitor's affinity and specificity [3] [2].

- Comparison with Phlorizin: Unlike its natural predecessor phlorizin (an O-glucoside), which exhibits biphasic kinetics by binding to both outward and inward conformations, this compound and other C-glucosides primarily target the outward state, contributing to their metabolic stability and sustained action [3].

Pharmacokinetic Profile

The pharmacokinetic properties of this compound support its once-daily dosing regimen [5].

| Parameter | Description |

|---|---|

| Bioavailability | ~65% [5] [1] [6] |

| Tmax (Time to Cmax) | 1-2 hours post-dose [5] [1] |

| Protein Binding | ~99% (primarily to albumin) [5] [1] [4] |

| Metabolism | Primarily via UGT1A9 and UGT2B4 (O-glucuronidation) to inactive metabolites (M7 and M5); minimal CYP3A4 involvement (~7%) [5] [1] [4] |

| Half-life | 100 mg: ~10.6 hours; 300 mg: ~13.1 hours [5] [1] [4] |

| Route of Elimination | Feces (~52%; 41.5% as unchanged drug); Urine (~33%; primarily as O-glucuronide metabolites, <1% as unchanged drug) [5] [1] [4] |

Systemic & Pleiotropic Mechanisms

Beyond direct SGLT2 inhibition, this compound exerts multiple systemic effects that contribute to its cardiorenal benefits.

- SGLT1 Inhibition: At higher doses (e.g., 300 mg), this compound also shows a low-potency inhibitory effect on SGLT1 in the intestinal lumen. This can reduce postprandial glucose absorption, contributing to lower postprandial glucose excursions [4] [6].

- Anti-inflammatory and Anti-fibrotic Effects: Clinical studies show that this compound significantly reduces plasma levels of key biomarkers involved in inflammation and fibrosis, including TNFR1, IL-6, MMP7, and FN1. This suggests a potential mechanism for its beneficial effects on diabetic kidney disease, independent of glycemic control [7].

- Metabolic Substrate Shift: Metabolomic studies indicate that SGLT2 inhibitors, including this compound, induce a shift in energy metabolism. They promote the utilization of alternative substrates such as ketone bodies, lipids, and amino acids, a phenomenon known as the "thrifty substrate" hypothesis. This shift may improve mitochondrial efficiency and reduce oxidative stress, contributing to cardiorenal protection [8].

- Impact on Cardiac Cells: Although SGLT2 is not expressed in cardiomyocytes, this compound has off-target effects on these cells. It is shown to modulate inflammatory signaling pathways (like NF-κB and NLRP3), reduce oxidative stress, and inhibit cardiac fibroblast activation, thereby attenuating adverse cardiac remodeling and fibrosis [9].

The diagram below summarizes the multi-level mechanism of action of this compound.

This diagram illustrates the primary and secondary mechanisms of this compound, from direct SGLT2 inhibition in the kidney to systemic pleiotropic effects.

Experimental Protocols for Key Findings

For researchers, the methodologies from key studies provide a foundation for experimental design.

Measuring Anti-inflammatory Biomarkers [7]:

- Sample Source: Use stored plasma samples from clinical trials (e.g., 296 samples from a 2-year study).

- Biomarker Selection: Select candidate biomarkers (e.g., TNFR1, IL-6, MMP7, FN1) based on overlap between a drug mechanism-of-action network model and a disease-specific molecular network model.

- Analysis: Compare biomarker levels between the this compound treatment group and an active control group (e.g., glimepiride) over the study period using appropriate statistical methods (e.g., percentage change with p-values).

Structural Studies via Cryo-EM [3]:

- Protein Complex Preparation: Co-express human SGLT2 with its essential auxiliary subunit MAP17 in a suitable cell line. Use an N-terminal fusion (e.g., signal peptide-sfGFP) to improve expression.

- Solubilization and Purification: Solubilize the membrane fraction in DDM micelles in the presence of this compound. Purify the complex using affinity and size-exclusion chromatography.

- Data Collection and Processing: Perform cryo-EM single-particle analysis. Process acquired movies through motion correction and 2D/3D classification in software like RELION to generate high-resolution cryo-EM maps for model building.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia SGLT 2 inhibitor [en.wikipedia.org]

- 3. Transport and inhibition mechanism of the human SGLT2– ... [nature.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetic, Pharmacodynamic, and Drug ... [pubmed.ncbi.nlm.nih.gov]

- 6. Single-dose Pharmacokinetics and Pharmacodynamics of ... [sciencedirect.com]

- 7. reduces inflammation and fibrosis biomarkers... This compound [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics Insights into the Benefits of SGLT2 Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 9. Targeting inflammatory signaling pathways with SGLT2 ... [sciencedirect.com]

Comprehensive Technical Analysis of Canagliflozin Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Introduction and Overview

Canagliflozin is a potent selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) approved for the management of type 2 diabetes mellitus (T2DM). As the first oral antidiabetic drug approved for cardiovascular event prevention in T2DM patients, understanding its pharmacokinetic profile is essential for optimizing therapeutic outcomes and minimizing adverse effects. This compound's unique mechanism of action involves inhibiting renal glucose reabsorption in the proximal tubules, resulting in increased urinary glucose excretion and reduced plasma glucose levels through an insulin-independent pathway. This comprehensive review synthesizes current scientific evidence on this compound's absorption, distribution, metabolism, and excretion processes, providing researchers and drug development professionals with technical insights into its pharmacokinetic behavior across different patient populations and disease states.

Comprehensive Pharmacokinetic Profile

This compound demonstrates predictable pharmacokinetics with dose-proportional systemic exposure across the therapeutic dose range. Its pharmacokinetic properties make it suitable for once-daily dosing, with an established safety profile in diverse patient populations.

Table 1: Fundamental Pharmacokinetic Parameters of this compound

| Parameter | Value/Description | Clinical Significance |

|---|---|---|

| Absolute Oral Bioavailability | 65% [1] [2] | Moderate first-pass effect |

| Time to Peak Concentration (Tmax) | 1-2 hours post-dose [1] [2] | Rapid absorption |

| Steady-State Achievement | 4-5 days of daily dosing [1] | Minimal accumulation |

| Plasma Protein Binding | 99% (primarily to albumin) [1] [3] [2] | Limited dialysis clearance |

| Volume of Distribution | 83.5 L (based on IV administration) [1] [3] | Extensive tissue distribution |

| Terminal Half-Life | 10.6 hours (100 mg); 13.1 hours (300 mg) [1] [3] [2] | Supports once-daily dosing |

| Food Effect | No clinically significant effect [1] [3] | Can be taken without regard to meals |

Table 2: Absorption and Elimination Characteristics

| Parameter | 100 mg Dose | 300 mg Dose | Conditions & Notes |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 1227-1620 ng/mL [4] [2] | 3678-4678 ng/mL [4] [2] | Dose-dependent increase |

| Area Under Curve (AUC) | 61.9 h·ng/mL/mg (pediatric) [2] | 94.6 h·ng/mL/mg (pediatric) [2] | Similar to adult exposure |

| Fecal Excretion | 41.5% as unchanged drug [1] [2] | Similar percentage | Majority unchanged |

| Urinary Excretion | 33% as metabolites; <1% unchanged [1] [3] [2] | Similar percentage | Primarily metabolized |

Metabolic Pathways

This compound undergoes extensive hepatic metabolism primarily through glucuronidation, with minor oxidative pathways. The metabolism involves multiple enzyme systems producing several inactive metabolites, explaining its favorable drug interaction profile.

This compound metabolic pathways showing primary and secondary routes

The metabolic transformation of this compound involves:

Primary Pathway: O-glucuronidation mediated primarily by UGT1A9 and UGT2B4 enzymes, forming inactive metabolites M7 and M5, which represent the major circulating metabolites in plasma [1] [5] [2]. These metabolites demonstrate no pharmacological activity against SGLT2 or SGLT1 receptors in vitro assays [2].

Secondary Pathway: Minimal oxidative metabolism via CYP3A4-mediated hydroxylation (approximately 7% of total metabolism), producing metabolite M9 [1] [5] [3]. Additional minor metabolites identified include M17 (O-glucuronide), M8 (oxidation), and M16 (oxidation followed by glucuronidation) [5] [6].

Clinical Implications: The minimal CYP-mediated metabolism results in a low drug interaction potential with medications metabolized by cytochrome P450 enzymes. However, inducers of UGT enzymes (e.g., rifampin, phenytoin) may reduce this compound plasma concentrations, potentially necessitating dose adjustments [1] [7].

Analytical Methodologies

Advanced analytical techniques have been developed and validated for the precise quantification of this compound and its metabolites in biological matrices, enabling detailed pharmacokinetic characterization.

UPLC-MS/MS Quantification Method

A sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for simultaneous determination of this compound and its metabolites in plasma matrices [5] [6]:

Chromatographic Conditions: Utilization of a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm) with a mobile phase consisting of 0.1% acetonitrile-formic acid (75:15, v/v) at a flow rate of 0.7 mL/min, achieving separation within 5.1 minutes [5].

Mass Spectrometric Detection: Operation in positive electrospray ionization mode with multiple reaction monitoring (MRM) transitions specific for each analyte:

Validation Parameters: The method demonstrates excellent linearity (10-1000 ng/mL), with lower limit of quantification (LLOQ) of 10 ng/mL. Validation showed sufficient specificity, accuracy, and precision with intra-day and inter-day variations within acceptable limits [5].

Experimental Protocol for Pharmacokinetic Studies

Detailed methodology for comprehensive pharmacokinetic characterization in clinical and preclinical studies:

Sample Collection: Serial blood sampling at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) following single and multiple administrations [4]. Plasma separation via centrifugation and storage at -80°C until analysis.

Urine Collection: Timed intervals (0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours) for quantification of urinary glucose excretion and renal clearance calculations [4].

Pharmacodynamic Assessments: Measurement of renal threshold for glucose (RTG) and urinary glucose excretion (UGE) to correlate pharmacokinetic parameters with pharmacological effects [4].

Clinical Considerations

Special Populations

Table 3: Pharmacokinetic Alterations in Special Populations

| Population | Pharmacokinetic Changes | Dosing Recommendations |

|---|---|---|

| Renal Impairment | Increased exposure (eGFR 30-60 mL/min/1.73m²) [1] [7] | Avoid initiation if eGFR <45 mL/min/1.73m²; 100 mg daily if eGFR 45-60 mL/min/1.73m² [1] |

| Hepatic Impairment | No significant change in mild-moderate impairment [1] [7] | No adjustment needed for Child-Pugh A/B; not recommended for Child-Pugh C [1] |

| Elderly Patients | Higher incidence of adverse reactions [1] | Consider lower 100 mg dose, especially for patients >75 years [1] |

| Pediatric Patients | Exposure similar to adults [2] | 100-300 mg daily for patients ≥10 years [3] |

| Type 2 Diabetes | Altered pharmacokinetic behavior [5] [6] | Standard dosing effective |

Drug-Drug Interactions

This compound demonstrates a favorable drug interaction profile with no clinically significant interactions observed with commonly co-administered medications including metformin, glyburide, simvastatin, warfarin, hydrochlorothiazide, oral contraceptives, probenecid, and cyclosporine [7]. However:

UGT Enzyme Inducers: Coadministration with potent inducers of UGT enzymes (e.g., rifampin, phenytoin, barbiturates) may reduce this compound plasma concentrations by approximately 30%, potentially necessitating dose adjustment or more frequent glycemic monitoring [1] [5] [7].

Impact on Other Medications: this compound may increase the exposure to drugs that are substrates of P-glycoprotein (P-gp) such as digoxin, recommending appropriate monitoring when co-administered [1].

Conclusion

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of INVOKANA - this compound [jnjmedicalconnect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Pharmacokinetic Determination of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Plasma Pharmacokinetic Determination of this compound ... [mdpi.com]

- 7. Clinical Pharmacokinetic, Pharmacodynamic, and Drug ... [pubmed.ncbi.nlm.nih.gov]

canagliflozin SGLT1 SGLT2 selectivity ratio

SGLT2 Inhibitor Selectivity Profiles

| Drug Name | SGLT2/SGLT1 Selectivity Ratio | Classification |

|---|---|---|

| Canagliflozin | ~260:1 [1] [2] | Dual SGLT1/2 Inhibitor |

| Sotagliflozin | ~20:1 [1] [2] | Dual SGLT1/2 Inhibitor |

| Empagliflozin | ~2,700:1 [1] | Highly Selective SGLT2 Inhibitor |

| Dapagliflozin | ~1,200:1 [1] [2] | Highly Selective SGLT2 Inhibitor |

| Ertugliflozin | ~2,200:1 [1] [2] | Highly Selective SGLT2 Inhibitor |

Experimental Insights into this compound's Selectivity

The selectivity ratio is determined through in vitro inhibition kinetics. Key experimental findings include:

- Competitive Inhibition: this compound acts as a competitive inhibitor for both human SGLT1 and SGLT2, meaning it binds to the substrate site of the transporters [3].

- Determination of Ki Values: The ratio is derived from the inhibition constant (Ki) for each transporter. This compound has a Ki of 2.6 nM for SGLT2 and a Ki of 673 nM for SGLT1, resulting in the ~260-fold selectivity ratio [3].

- Sidedness of Action: Unlike older inhibitors, this compound, with its high plasma protein binding, may inhibit SGLT2 from the cytoplasmic side of the renal tubule cells after entering through the basolateral membrane [3].

This compound's Dual Inhibition Pathway

This diagram illustrates the dual inhibitory mechanism of this compound, which underlies its unique effects:

Clinical Implications of Dual Inhibition

The additional SGLT1 inhibition by this compound translates into several unique clinical effects compared to highly selective SGLT2 inhibitors:

- Systemic Effects: SGLT1 is responsible for the majority of glucose absorption in the gastrointestinal system. Its inhibition contributes to reduced postprandial glucose excursions [1] [2].

- Potential Cardiac Benefits: Preclinical human tissue studies suggest that this compound's SGLT1 inhibition in the heart can suppress NADPH oxidase activity and improve nitric oxide synthase (NOS) coupling via an AMPK/Rac1 signaling pathway, leading to global anti-inflammatory and anti-apoptotic effects in the human myocardium [4].

- Stroke Risk Reduction: A 2024 meta-analysis found that SGLT2 inhibitors with lower selectivity (dual SGLT1/2 inhibitors like this compound and sotagliflozin) were associated with a significantly lower risk of stroke compared to highly selective SGLT2 inhibitors [1] [2].

- Safety Profile: The same meta-analysis noted that hypotension occurred more often with non-selective SGLT2 inhibitors compared to selective agents [1] [2]. A separate large observational study also suggested a need for further research into comparative cardiovascular outcomes [5].

References

- 1. Effect of pharmacological selectivity of SGLT2 inhibitors on ... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of pharmacological selectivity of SGLT2 inhibitors on ... [nature.com]

- 3. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 ... [sciencedirect.com]

- 4. Effects of this compound on human myocardial redox signalling [pmc.ncbi.nlm.nih.gov]

- 5. Comparative cardiovascular risks of this compound and ... [frontiersin.org]

Quantitative Effects on Renal Glucose Handling

The following tables summarize the key quantitative changes in RTG and UGE induced by canagliflozin across preclinical and clinical studies.

Table 1: Effects of this compound in Preclinical Animal Models

| Animal Model | This compound Dose | Effect on RTG | Effect on Urinary Glucose Excretion (UGE) & Glycemia |

|---|---|---|---|

| Zucker Diabetic Fatty (ZDF) Rats [1] | 1 mg/kg | Lowered from 415 ± 12 mg/dL to 94 ± 10 mg/dL | Increased UGE; reduced blood glucose and HbA1c after 4 weeks |

| db/db Mice [1] | Acute dosing | - | Dose-dependently decreased blood glucose concentrations |

| Obese Rodent Models [1] | Various | - | Increased UGE; decreased body weight gain, epididymal fat, and liver weight |

Table 2: Effects of this compound in Human Clinical Studies

| Study Population / Type | This compound Dose | Effect on RTG | Effect on Urinary Glucose Excretion (UGE) |

|---|---|---|---|

| Patients with T2DM [2] | 100 mg daily | Lowered from a baseline of ~240 mg/dL | Increased mean UGE to approximately 100 g/day |

| Patients with T2DM [2] | 300 mg daily | Maximal suppression to ~70-90 mg/dL over 24 hours | Increased mean UGE to approximately 100 g/day |

| Patients with T2DM [3] [4] | 100 mg daily for 8 days | Measured reduction (novel MMTT-based method validated) | Correlated increase in UGE |

Mechanism of Action & Signaling Pathway

This compound works by competitively and reversibly inhibiting SGLT2, the primary transporter responsible for glucose reabsorption in the early proximal tubule [2]. The following diagram visualizes the signaling pathway through which this inhibition improves glycemic control.

Detailed Experimental Protocols

The robust data on this compound's pharmacodynamics are derived from well-established experimental methods.

Determining RTG via Stepwise Hyperglycemic Clamp (SHCP)

The SHCP is considered the gold standard for measuring RTG, though it is complex and limited to specialized labs [3] [4].

- Procedure:

- Subject Preparation: Patients are typically studied after an overnight fast.

- Blood Glucose Control: A Biostator or similar device is used to maintain arterialized venous blood glucose at predetermined, stepwise-increasing targets (e.g., 126, 171, 216, 261, and 306 mg/dL in untreated subjects) via a variable intravenous glucose infusion [4].

- Urine Collection: Urine is collected over specific periods (e.g., the last 1.5 hours) at each blood glucose plateau to measure the rate of UGE.

- Data Analysis: The relationship between UGE and blood glucose is analyzed. RTG is determined as the blood glucose concentration at which UGE begins to increase substantially from zero, often using nonlinear regression to fit the threshold model [4].

Validated Novel Method Using Mixed-Meal Tolerance Test (MMTT)

A simpler method validated against the SHCP allows for RTG estimation in broader clinical trial settings [3] [4].

- Procedure:

- Intervention: Subjects undergo a standardized mixed-meal test (e.g., a meal containing ~700 kcal with 100 g carbohydrates).

- Blood Sampling: Blood glucose (BG) is measured at multiple time points (e.g., -15, 0, 30, 60, 90, 120, 180, and 240 minutes).

- Urine Collection: Urine is collected over timed intervals (e.g., 0-2 hours and 2-4 hours post-meal) to measure total glucose excreted.

- Calculation: RTG is calculated using the measured BG, UGE rate, and an estimate of the glomerular filtration rate (eGFR), based on a validated threshold model [4]. This method showed excellent agreement with the SHCP, with a concordance correlation coefficient of 0.94 [3] [4].

Relevance in Drug Development & Research

Understanding and measuring RTG is critical for several reasons in a drug development context:

- Proof of Mechanism: A significant reduction in RTG is direct proof of SGLT2 inhibition at the target organ [1] [2].

- Dose Selection: Phase 1 studies use dose-dependent reductions in RTG and increases in UGE to establish pharmacologically active dosing regimens [2].

- Predicting Efficacy: Research indicates that patients with a higher baseline RTG may experience a greater HbA1c reduction from SGLT2 inhibitor therapy, highlighting RTG as a potential predictive biomarker [5] [6].

- Understanding Upregulation: In T2DM, renal glucose reabsorption is often increased due to upregulation of SGLT2, which raises the RTG and contributes to hyperglycemia. This compound counteracts this pathological state [7] [2].

References

- 1. Effect of this compound on renal threshold for glucose, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action [jnjmedicalconnect.com]

- 3. Validation of a novel method for determining the renal ... [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a Novel Method for Determining the Renal ... [pmc.ncbi.nlm.nih.gov]

- 5. Renal threshold for glucose reabsorption predicts diabetes ... [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics and Impact Factors of Renal Threshold for ... [jkms.org]

- 7. Renal sodium-glucose cotransporter inhibition in the ... [pmc.ncbi.nlm.nih.gov]

canagliflozin synthesis route Quality by Design QbD

QbD in Canagliflozin Synthesis: An Overview

The application of QbD principles, as detailed in a 2017 study, led to a robust six-step synthetic process for this compound that achieved a 47% overall yield and high purity (>99%) [1] [2]. The core philosophy involved a telescopic strategy, where the first three and the last two steps were combined into fewer isolation operations, enhancing efficiency [1] [2]. Key to this approach was the identification of Critical Process Parameters (CPPs) through Design of Experiment (DoE) methodologies, which established a defined design space for a reliable and reproducible process [1].

The workflow below illustrates the optimized six-step sequence and the QbD elements applied to its development.

Optimized synthetic route for this compound with key QbD control points [1] [2].

Critical Process Parameters and Control Strategies

The following table summarizes the critical steps, their identified CPPs, and the established control strategies to ensure consistent quality of the final API [1].

| Step & Objective | Critical Process Parameters (CPPs) | Optimal Conditions & Control Strategies |

|---|

| Step 1: Friedel-Crafts Acylation to form 31 [3] | Solvent, Lewis acid type/equivalents, temperature, reaction time | Solvent: Chlorobenzene (improved yield over DCM). Work-up: Specific washing procedure to remove impurities [1]. | | Step 2: Lewis acid-mediated reductive elimination to form aglycone 32 [3] | Lewis acid type/equivalents (BF₃•Et₂O), temperature, reducing agent (Triethylsilane) | Temperature: Maintaining at 35°C prevented a low-yielding dimeric byproduct formation [1]. | | Step 5: n-BuLi mediated C-arylation of protected gluconolactone with aglycone 32 to form 33 [3] | Base (n-BuLi) stoichiometry, temperature, reaction time | Temperature: Rigorously maintained at -75°C. Addition: Base added to a mixture of the coupling partners for better control [4] [1]. | | Step 6: Reductive demethoxylation of 34 to final this compound (1) [3] | Lewis acid (BF₃•Et₂O) equivalents, temperature, reducing agent (Triethylsilane) | Stoichiometry: Use of 2.2 equivalents of BF₃•Et₂O was critical for high conversion [1]. |

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation to form Halo Ketone (31)

- Procedure: 5-Iodo-2-methylbenzoic acid (28) is first converted to its acid chloride (29) using thionyl chloride (SOCl₂). This acid chloride is then coupled with 2-(4-fluorophenyl)thiophene (30) via a Friedel-Crafts acylation using a Lewis acid catalyst in chlorobenzene [3].

- QbD Insight: The use of chlorobenzene as the solvent, identified through DoE, provided a superior yield and easier purification compared to dichloromethane (DCM) [1].

Step 2: Reductive Elimination to form Aglycone (32)

- Procedure: The keto group in intermediate 31 is reduced to a methylene group using triethylsilane (TES) as the reducing agent and boron trifluoride diethyl etherate (BF₃•Et₂O) as the Lewis acid [3].

- QbD Insight: Initial attempts at 0°C gave a low yield (25%) due to a dimeric byproduct. Optimizing the temperature to 35°C significantly improved the yield to 77% by suppressing this side reaction [1].

Steps 5 & 6: C-Arylation & Final Deprotection/Reduction

- Procedure for C-Arylation (Step 5): The aglycone 32 is reacted with a trimethylsilyl-protected gluconolactone in the presence of n-BuLi in a toluene/THF mixture at -75°C. The critical control is the single-lot addition of n-BuLi to the pre-mixed substrates, which ensures high reproducibility [4] [1].

- Procedure for Final Reduction (Step 6): The intermediate 34 undergoes reductive demethoxylation using triethylsilane and BF₃•Et₂O. The 2.2 equivalents of BF₃•Et₂O is a key parameter for complete conversion. The final product is isolated in 67% yield with 99.80% purity after filtration and drying [1].

Impurity Profile and Control

A key objective of the QbD approach was to proactively identify and control impurities [1]:

- Source of Impurities: The primary sources are isomeric byproducts from the C-glycosidation step and potential intermediates from incomplete reduction or deprotection.

- Control Strategy: The optimized process introduces a stable, crystalline open-ring intermediate (12) that is purified. Isolating this intermediate acts as a "purge point", effectively controlling the purity trajectory before the final steps and ensuring the high purity of the final API [1].

References

Pharmacodynamics of Canagliflozin: Technical Analysis of Urinary Glucose Excretion Mechanisms and Measurement

Introduction and Mechanism of Action

Canagliflozin is a potent, selective sodium glucose co-transporter 2 (SGLT2) inhibitor that represents a novel insulin-independent approach for managing type 2 diabetes mellitus (T2DM). Its mechanism centers on competitive inhibition of SGLT2, the primary transporter responsible for reabsorbing approximately 90% of filtered glucose in the S1 segment of the renal proximal tubules. By inhibiting this transporter, this compound reduces renal glucose reabsorption, lowers the renal threshold for glucose (RTG) excretion, and increases urinary glucose excretion (UGE), ultimately reducing plasma glucose levels through an insulin-independent pathway.

The pharmacodynamic effects of this compound extend beyond glycemic control through multiple complementary mechanisms. The increased urinary glucose excretion creates an osmotic diuresis effect that contributes to modest reductions in blood pressure and body weight. Additionally, this compound exhibits a minor inhibitory effect on SGLT1, which is predominantly expressed in the small intestine and responsible for the remaining glucose reabsorption in the kidney. This dual inhibition potentially contributes to reduced postprandial glucose excursions through delayed intestinal glucose absorption. The unique mechanism of SGLT2 inhibition has positioned this compound as a valuable therapeutic option with demonstrated benefits in reducing major cardiovascular events, diabetic kidney disease progression, and heart failure hospitalizations in patients with T2DM [1] [2].

SGLT Inhibition Mechanism: Illustrates this compound's primary action on renal SGLT2 and secondary effect on intestinal SGLT1.

Dose-Response Relationship and Quantitative Pharmacodynamics

Quantitative Effects on Urinary Glucose Excretion and Renal Threshold

The pharmacodynamic effects of this compound demonstrate clear dose-dependent relationships across both healthy and diabetic populations. In a Phase 1 ascending single-dose study involving healthy male subjects, this compound doses ranging from 10 mg to 800 mg produced dose-dependent decreases in the calculated 24-hour mean renal threshold for glucose (RTG), with maximal reduction reaching approximately 60 mg/dL at higher doses. Correspondingly, mean 24-hour urinary glucose excretion increased progressively with dose escalation, establishing the fundamental dose-response relationship that underpins its therapeutic application [3].

In Japanese patients with T2DM, a randomized, double-blind, placebo-controlled study examining doses of 25, 100, 200, and 400 mg demonstrated that this compound increased UGE0-24h to approximately 80-110 g/day at doses ≥100 mg, with these effects sustained throughout the entire 14-day multiple administration period. The study also confirmed that this compound decreased RTG from the first day of treatment, with these effects maintained during repeated dosing. The plasma concentrations of this compound showed linear pharmacokinetics with maximum concentration achieved approximately 1 hour post-dose and elimination half-life ranging between 10.22-13.26 hours, supporting once-daily dosing [4].

Table 1: Dose-Dependent Pharmacodynamic Effects of this compound in Clinical Studies

| Population | Dose (mg) | 24-h UGE (g) | RTG Reduction | Tmax (h) | Elimination t½ (h) |

|---|---|---|---|---|---|

| Healthy Subjects [3] | 10-800 | Dose-dependent increase | ~60 mg/dL (max) | 1-2 | 10.6-13.1 |

| Japanese T2DM [4] | 25 | Significant increase | Measurable | 1.0 | 10.22-13.26 |

| Japanese T2DM [4] | 100 | ~80 | Significant | 1.0 | 10.22-13.26 |

| Japanese T2DM [4] | 200-400 | ~80-110 | Significant | 1.0 | 10.22-13.26 |

| Healthy Chinese [5] | 100-300 | Dose-dependent | Dose-dependent | 1-2 | Similar to other populations |

Onset and Duration of Action

The pharmacodynamic effects of this compound manifest rapidly following administration. In comprehensive clinical studies, the reduction in RTG and increase in UGE were observed from the first day of treatment. The time to maximum plasma concentration (Tmax) occurs within 1-2 hours after oral administration, aligning with the onset of pharmacodynamic effects. The elimination half-life of approximately 10-13 hours supports once-daily dosing and provides sustained 24-hour glycemic control. During multiple-dose administration, no significant changes in Tmax or elimination half-life were observed, indicating consistent pharmacokinetic behavior over time [4] [5].

The linearity factors, calculated from the ratios of AUC0-24h on Day 16 to AUC0-∞ on Day 1, were close to 1 in all this compound groups, demonstrating predictable and linear pharmacokinetics with repeated dosing. This pharmacokinetic profile correlates with the sustained pharmacodynamic effects observed throughout the entire period of multiple administrations, with no evidence of tachyphylaxis or diminished response over time [4].

Factors Influencing Pharmacodynamic Response

Impact of Renal Function

Renal function represents a critical determinant of this compound's pharmacodynamic effects, as the drug's mechanism depends directly on glomerular filtration and tubular function. Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling has demonstrated that the hypoglycemic effects of SGLT2 inhibitors decrease with declining renal function in patients with T2DM. For instance, in patients with mild, moderate, and severe renal insufficiency, the UGE of this compound decreases substantially, mirroring trends observed with other SGLT2 inhibitors [6].

The relationship between renal function and this compound efficacy has direct implications for clinical dosing recommendations. Based on pharmacokinetic and pharmacodynamic studies, this compound dosage should be adjusted according to estimated glomerular filtration rate (eGFR):

- eGFR ≥60 mL/min/1.73 m²: this compound 100-300 mg daily

- eGFR 45 to <60 mL/min/1.73 m²: Limit to 100 mg daily

- eGFR 30 to <45 mL/min/1.73 m²: Use not recommended for glycemic control (but may be continued at 100 mg daily in patients with albuminuria >300 mg/day to reduce risk of end-stage kidney disease)

- eGFR <30 mL/min/1.73 m²: Contraindicated for initiation [1] [6]

Table 2: Impact of Renal Function on SGLT2 Inhibitor Pharmacodynamics

| Renal Function | Effect on this compound AUC | Effect on UGE | Recommended Action |

|---|---|---|---|

| Normal (eGFR ≥90) | Baseline | ~80-110 g/24h (at doses ≥100 mg) | 100-300 mg daily |

| Mild Impairment | ↑15% | ~42% decrease (vs normal) | 100 mg daily |

| Moderate Impairment | ↑29% | ~83% decrease (vs normal) | 100 mg daily (if already on treatment) |

| Severe Impairment | ↑53% | ~84% decrease (vs normal) | Do not initiate |

Other Influencing Factors

Beyond renal function, several additional factors can influence the pharmacodynamics of this compound. Ethnicity has been investigated as a potential source of variability in drug response. Comparative studies have demonstrated that while the dose- and weight-normalized pharmacokinetic parameters of this compound show no apparent differences between Western, Indian, and Japanese subjects, healthy Chinese subjects exhibited approximately 14-42% higher Cmax and 57-62% higher AUC0-∞ compared to Western populations. Despite these pharmacokinetic differences, the pharmacodynamic parameters (UGE, RTG reduction) exhibited consistent patterns of dose-dependent changes across ethnic groups [5].

Food intake represents another consideration in this compound administration. Studies indicate that while high-fat meals do not significantly affect the overall bioavailability of this compound, administration before the first meal of the day may help reduce postprandial glucose excursions. This timing recommendation aligns with the drug's rapid absorption (Tmax 1-2 hours) and its minor inhibitory effect on intestinal SGLT1, which may contribute to reduced postprandial glucose absorption [1].

Additionally, concomitant medications that induce UDP-glucuronosyltransferase (UGT) enzymes may potentially increase the metabolism of this compound, as it is primarily metabolized through O-glucuronidation by UGT1A9 and UGT2B4. In patients receiving UGT inducers who have eGFR ≥60 mL/min/1.73 m², consideration may be given to increasing the this compound dosage from 100 mg to 300 mg daily to maintain optimal glycemic efficacy [1].

Experimental Methodologies for Pharmacodynamic Assessment

Clinical Study Designs and Urinary Glucose Measurement

Rigorous assessment of this compound's pharmacodynamics employs carefully designed clinical trials with standardized methodologies. Randomized, double-blind, placebo-controlled studies represent the gold standard for evaluating dose-response relationships. In such studies, patients typically undergo a washout period of ≥12 days to discontinue previous antihyperglycemic agents, followed by single-day treatment with this compound or placebo, a one-day washout, and then 14 consecutive days of treatment. This design allows evaluation of both single-dose and multiple-dose pharmacodynamics [4].

Urinary glucose excretion represents the primary pharmacodynamic endpoint, collected according to standardized protocols. In comprehensive trials, urine samples are typically collected at specified intervals: 0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours on baseline and intensive pharmacokinetic/pharmacodynamic assessment days. On other study days, 24-hour urine collections are standard. This stratified collection approach allows researchers to evaluate both total 24-hour UGE and temporal patterns of glucose excretion throughout the day [4].

Clinical Trial Methodology: Outlines standard study design for evaluating this compound pharmacodynamics.

Renal Threshold for Glucose (RTG) Calculation

The renal threshold for glucose represents a critical derived parameter in assessing this compound's pharmacodynamics. RTG is calculated using established formulas that integrate plasma glucose concentrations with corresponding urinary glucose excretion rates. Methodologically, researchers typically employ the calculated 24-hour mean RTG, derived from the relationship between plasma glucose levels and urinary glucose excretion throughout the assessment period [4] [3].

Advanced modeling approaches have enhanced the understanding of this compound's pharmacodynamics. Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models incorporate renal physiological tissue structures, including expanded renal tubules, to simulate 24-hour urinary glucose excretion in diverse patient populations. These models have demonstrated strong predictive performance, with approximately 84.65% of predicted 24-hour urinary glucose excretion values aligning with observed data points within 0.5-2-fold accuracy [6].

For bioanalytical measurements, plasma concentrations of this compound are typically determined using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) after solid-phase extraction. This method provides the sensitivity and specificity required for precise pharmacokinetic characterization, enabling accurate correlation with pharmacodynamic endpoints [4].

Conclusion

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Bioinformatics Investigation into the Pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel inhibitor of sodium glucose co- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Pharmacodynamics, and Safety of ... [sciencedirect.com]

- 6. Physiologically based pharmacokinetic model of sodium ... [frontiersin.org]

Canagliflozin: Pharmacokinetic & Physicochemical Profile

| Parameter | Detail | Citation |

|---|---|---|

| Plasma Protein Binding | 99% (primarily to albumin) | [1] [2] [3] |

| Absolute Oral Bioavailability | ~65% | [1] [3] |

| Time to Peak Plasma Concentration (T~max~) | 1 to 2 hours | [1] [2] |

| Volume of Distribution (V~ss~) | 83.5 L (after IV dose) | [2] [3] |

| BCS Classification | Class IV (low solubility, low permeability) | [4] |

| Metabolism | Primarily via UGT1A9 and UGT2B4 (O-glucuronidation); minimal by CYP3A4 | [1] [2] [3] |

| Route of Elimination | Feces (~51.7%, 41.5% as unchanged drug); Urine (~33%, mostly as metabolites) | [1] [3] |

| Terminal Elimination Half-life | 100 mg: ~10.6 hours; 300 mg: ~13.1 hours | [1] [3] |

Analytical Methods for Quantification

Robust and sensitive bioanalytical methods are crucial for determining canagliflozin concentration in biological matrices like plasma and urine during pharmacokinetic studies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly specific and suitable for simultaneous determination of multiple drugs, which is key for interaction studies [4].

- Sample Preparation: Liquid-liquid extraction is preferred over protein precipitation for cleaner samples and less matrix effect [4].

- Chromatography:

- Column: C18 column.

- Mobile Phase: Aqueous phase (5 mM ammonium acetate with 0.1% formic acid) and acetonitrile as the organic phase [4].

- Flow Rate: Not specified in detail.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization, Positive mode.

- Monitoring: Multiple Reaction Monitoring (MRM).

- Transition for this compound: m/z 465.1 → 191.1 [4].

- Method Performance: The method was validated for selectivity, linearity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a stability-indicating approach for quantifying this compound in pharmaceutical dosage forms and stability samples [5].

- Chromatography:

- Column: Supelcosil C18 column (250 × 4.6 mm, 5 μm).

- Mobile Phase: 0.2% (v/v) Trifluoroacetic Acid in water / Acetonitrile (80:20, v/v).

- Flow Rate: 1.0 mL/min.

- Run Time: 15 minutes.

- Detection:

- Detector: Photo Diode Array (PDA).

- Wavelength: 290 nm.

- Retention Time: ~6.9 minutes.

- Method Performance: The method is specific, precise, linear in the range of 12.6–37.9 μg/mL, and rugged [5].

The experimental workflow for these analytical methods can be summarized as follows:

Experimental workflow for quantifying this compound in biological samples.

Drug Interaction Mechanisms

This compound's pharmacokinetics can be altered by concomitant drugs, primarily through competition for metabolic enzymes and transporters.

- Enzyme-Mediated Interactions: this compound is mainly metabolized by UGT1A9. When co-administered with sorafenib (a potent inhibitor of UGT1A9), the exposure (AUC and C~max~) of this compound increases significantly [4].

- Transporter-Mediated Interactions: this compound is a substrate of efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4]. It can also weakly inhibit these transporters. This is the primary mechanism for its interaction with lenvatinib (also a P-gp/BCRP substrate), where this compound increases the exposure of lenvatinib [4].

The following diagram illustrates these interaction pathways:

Mechanisms of drug interactions involving this compound.

Conclusion for Professionals

This compound is characterized by high plasma protein binding and a well-defined metabolic and transporter profile. These properties are central to predicting its clinical behavior and drug-drug interactions. The availability of robust LC-MS/MS and HPLC methods ensures accurate monitoring of its concentration, which is vital for pharmacokinetic studies and ensuring therapeutic efficacy.

References

- 1. : Uses, Dosage, Side Effects and More | MIMS Philippines this compound [mims.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacokinetic Interactions between this compound and Sorafenib or... [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Quality by Design-Assisted HPLC Method for ... [pmc.ncbi.nlm.nih.gov]

Experimental Protocol for Assessing Canagliflozin's Impact on Hepatic Steatosis

References

- 1. Effects of this compound on Hepatic Steatosis, Visceral Fat ... [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Hepatic Steatosis, Visceral Fat ... [pubmed.ncbi.nlm.nih.gov]

- 3. The diabetes medication this compound promotes ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates the development of NAFLD by ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocol: Assessing Canagliflozin's Effects on Insulin Sensitivity Using Euglycemic Clamp Technology

Introduction to Canagliflozin and Insulin Sensitivity Assessment

This compound represents a significant advancement in the therapeutic management of type 2 diabetes mellitus (T2DM) as a prominent member of the sodium-glucose co-transporter 2 (SGLT2) inhibitors. Approved by the FDA in 2013, this compound operates through a unique insulin-independent mechanism primarily involving the inhibition of SGLT2 receptors in the proximal renal tubules, which normally account for approximately 90% of renal glucose reabsorption [1]. By competitively inhibiting these transporters, this compound reduces the renal threshold for glucose and increases urinary glucose excretion, resulting in improved glycemic control and secondary benefits such as weight loss and blood pressure reduction [1]. Beyond these well-established effects, emerging research has illuminated this compound's potential impacts on insulin sensitivity, necessitating rigorous methodological approaches for precise quantification.

The hyperinsulinemic-euglycemic clamp, first developed by Andres and DeFronzo in 1979, remains the gold standard technique for directly assessing insulin sensitivity in humans [2] [3]. This procedure involves maintaining a constant hyperinsulinemic state while "clamping" blood glucose at euglycemic levels through variable glucose infusion, allowing precise determination of whole-body insulin-mediated glucose disposal [3]. For pharmaceutical development and clinical research, the clamp technique provides an unparalleled tool for elucidating the metabolic effects of therapeutic interventions like this compound beyond their primary mechanisms of action. This protocol details the application of clamp methodology to characterize this compound's effects on insulin sensitivity, incorporating insights from recent clinical investigations to optimize experimental design and data interpretation for researchers and drug development professionals.

This compound Protocol Design for Clamp Studies

Pre-Study Considerations

Participant Selection: Research indicates that this compound's effects on insulin sensitivity are particularly evident in individuals with T2DM and concurrent conditions such as hepatic steatosis or visceral adiposity [4] [5]. Studies have demonstrated more pronounced improvements in hepatic insulin sensitivity and intrahepatic triglyceride content reduction in patients with non-alcoholic fatty liver disease (NAFLD) [4].

Exclusion Criteria: Applicants should be excluded for estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m², history of recurrent genital mycotic infections, severe hepatic impairment (Child-Pugh class C), or concomitant use of potent UGT enzyme inducers that may alter this compound metabolism [1].

Study Design: Randomized, double-blind, placebo-controlled, parallel-group designs with 24-week duration have successfully demonstrated this compound's effects on insulin sensitivity in previous clinical trials [4]. This timeframe allows adequate duration for the manifestation of the drug's metabolic effects beyond immediate glucosuric actions.

Drug Administration Protocol

Table 1: this compound Dosing Protocol for Clamp Studies

| Parameter | Specification | Rationale |

|---|---|---|

| Dosage | 100-300 mg once daily | 300 mg provides maximal glycemic efficacy but 100 mg may be preferred in renal impairment [1] |

| Timing | Before the first meal of the day | Optimizes postprandial glucose control and aligns with physiological assessment [1] |

| Duration | 24 weeks | Sufficient to observe effects on insulin sensitivity and body composition [4] [5] |

| Renal Adjustment | 100 mg daily if eGFR 45-<60 mL/min/1.73 m² | Prevents excessive drug exposure in reduced renal function [1] |

Euglycemic Clamp Procedure

The hyperinsulinemic-euglycemic clamp should be performed after an overnight fast (10-12 hours) both at baseline and following the intervention period to assess changes in insulin sensitivity. The following standardized protocol is recommended:

Insulin Infusion: A primed continuous intravenous infusion of regular human insulin at 40-120 mU/m²/min, with higher rates (80-120 mU/m²/min) typically required to completely suppress hepatic glucose production in insulin-resistant populations [3].

Glucose Clamping: Following the insulin bolus, a variable 20% dextrose infusion is adjusted based on frequent plasma glucose measurements (every 5-10 minutes) to maintain euglycemia at approximately 90 mg/dL (5.0 mmol/L) [2] [3]. Plasma glucose should be measured using a validated bedside glucose analyzer with rapid turnaround time to inform infusion rate adjustments.

Steady-State Determination: The clamp is maintained for at least 120 minutes after initiating insulin infusion, with steady-state conditions typically achieved during the final 30 minutes (coefficient of variation for blood glucose, plasma insulin, and glucose infusion rate <5%) [3]. During this period, the glucose infusion rate (GIR) required to maintain euglycemia serves as the primary measure of whole-body insulin sensitivity.

Supplementary Measurements: Potassium phosphate (typically 0.2-0.3 mEq/kg/h) should be co-infused to prevent insulin-induced hypokalemia. For enhanced mechanistic insights, stable isotope glucose tracers (e.g., [6,6-²H₂]glucose) can be administered to quantify hepatic glucose production suppression [3].

Data Analysis and Interpretation

Primary Outcome Measures

The primary endpoint for assessing this compound's effect on insulin sensitivity is the change from baseline in the whole-body glucose disposal rate (M value), calculated as the mean glucose infusion rate during the steady-state period of the clamp (typically final 30 minutes) normalized to body weight (mg/kg/min) or fat-free mass [3]. The M value provides a direct measure of insulin-mediated glucose disposal, with higher values indicating improved insulin sensitivity.

Additional clamp-derived parameters include:

Insulin Sensitivity Index (ISI): Calculated as M/(G × ΔI), where G is the steady-state blood glucose concentration and ΔI is the difference between fasting and steady-state plasma insulin concentrations, providing a normalized measure that accounts for variations in achieved insulin levels [3].

Hepatic Insulin Sensitivity: Assessed by the percentage suppression of endogenous (hepatic) glucose production during the clamp, determined using glucose tracer methodology [3].

Table 2: Expected Metabolic Changes with this compound Treatment Based on Clinical Studies

| Parameter | Baseline Mean | Post-Treatment Change with this compound | Placebo-Subtracted Effect | Reference |

|---|---|---|---|---|

| HbA1c (%) | 7.7 ± 0.7 | -0.71% | -0.71% [-1.08; -0.33] | [4] |

| Body Weight | ~80-90 kg | -3.4% | -3.4% [-5.4; -1.4] | [4] |

| GIR (mg/kg/min) | 3.25 ± 1.53 | +0.86 | +0.86 ± 0.23 | [5] |

| IHTG (%) | >5% (NAFLD patients) | -6.9% | -3.1% vs. placebo | [4] |

| Visceral Fat Area | Varies | Significant reduction | p<0.05 | [5] |

Secondary Outcome Measures and Correlative Analyses

Beyond clamp-derived measures, this compound's metabolic effects can be characterized through several secondary endpoints:

Body Composition: Reductions in visceral and subcutaneous adipose tissue quantified by computed tomography or magnetic resonance imaging have been correlated with improvements in insulin sensitivity following this compound treatment [5].

Adipokine Profile: Increases in adiponectin levels and modifications in other adipokine concentrations may provide mechanistic insights into improved insulin sensitivity [5].

Hepatic Parameters: Reductions in liver enzyme levels (ALT, AST) and intrahepatic triglyceride content measured via proton-magnetic resonance spectroscopy ( [4]).

Table 3: Changes in Adipokine and Body Composition Parameters with this compound

| Parameter | Measurement Method | Reported Change with this compound | Correlation with Insulin Sensitivity |

|---|---|---|---|

| Plasma Adiponectin | ELISA | Significant increase | r = 0.69 with weight loss [5] |

| Visceral Fat Area | CT/MRI | Significant reduction | Correlation with Δadiponectin [5] |

| Subcutaneous Fat Area | CT/MRI | Significant reduction | Moderate correlation [5] |

| Liver Fat Content | 1H-MRS | -4.6% to -6.9% | Strong correlation with weight loss [4] |

Technical Considerations for this compound Clamp Studies

Specialized Methodological Adaptations

When employing the euglycemic clamp technique to investigate this compound, several methodological adaptations enhance data quality and interpretation:

Timing of Final Dose: The last dose of this compound should be administered approximately 24 hours before post-treatment clamp assessment to minimize acute glucosuric effects while capturing chronic adaptive changes in insulin sensitivity.

Hydration Status: Due to this compound's osmotic diuretic effect, participants should be encouraged to maintain adequate hydration throughout the study period, and hypovolemia should be corrected before clamp procedures [1].

Body Composition Considerations: Given the correlation between weight loss magnitude and improvement in insulin sensitivity with this compound [4], precise body composition assessment (DXA, CT/MRI) should be incorporated to differentiate between fat mass and lean mass changes.

Safety Monitoring and Adverse Effect Profiling

Vigilant safety monitoring is essential throughout the study period:

Genital Mycotic Infections: As the most common adverse effect of this compound (occurring in approximately 10-15% of patients), participants should be counseled on preventive measures and monitored regularly [1].

Volume Depletion: Orthostatic hypotension and dehydration are more common in elderly patients (>75 years) and those on concomitant diuretics; blood pressure and hydration status should be monitored regularly [1].

Laboratory Parameters: Regular monitoring of renal function (eGFR), liver enzymes, and lipid profiles (LDL-C may increase) is recommended throughout the study period [1].

Experimental Workflow and Mechanism Visualization

Figure 1: Experimental Workflow for this compound Euglycemic Clamp Studies. This diagram outlines the sequential steps from participant screening through final data analysis in a randomized controlled trial investigating this compound's effects on insulin sensitivity.

Figure 2: Mechanism of this compound's Effects on Insulin Sensitivity. This diagram illustrates the proposed pathway from SGLT2 inhibition to improved insulin sensitivity as measured by euglycemic clamp, highlighting both primary renal effects and secondary metabolic consequences.

Discussion and Clinical Implications

The application of euglycemic clamp technology to investigate this compound's metabolic effects provides unique insights beyond its primary mechanism of action. Clinical evidence indicates that 24-week this compound treatment results in modest but significant improvements in hepatic insulin sensitivity and whole-body glucose disposal, with these effects being proportional to weight loss and particularly pronounced in patients with hepatic steatosis [4] [5]. The correlation between magnitude of weight loss and reduction in intrahepatic triglyceride content (r=0.69, P<0.001) underscores the importance of body composition changes in mediating this compound's beneficial metabolic effects [4].

From a drug development perspective, these findings highlight the value of comprehensive metabolic phenotyping beyond standard glycemic parameters. The differential effects on hepatic versus peripheral insulin sensitivity observed with this compound [4] suggest tissue-specific mechanisms that may inform combination therapies with other antidiabetic agents. Furthermore, the documented increases in adiponectin levels and reductions in visceral adiposity provide potential biomarkers for predicting therapeutic response in early-phase clinical trials [5].

For researchers implementing this protocol, particular attention should be paid to participant selection, as this compound's effects on insulin sensitivity appear most pronounced in individuals with specific metabolic phenotypes characterized by ectopic fat deposition. Additionally, careful consideration of clamp methodology (insulin infusion rates, steady-state determination, and normalization approaches) is essential for valid cross-study comparisons and accurate characterization of the drug's metabolic profile.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glucose clamp technique: a method for quantifying insulin ... [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing Insulin Sensitivity and Resistance in Humans [ncbi.nlm.nih.gov]

- 4. Effect of this compound treatment on hepatic triglyceride content and... [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on the overall clinical state including ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Canagliflozin Quantification in Plasma Using LC-MS/MS: Application Notes and Protocols

Then, I will now begin writing the main body of the paper.

Introduction

Canagliflozin (CFZ) is a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor that has emerged as a significant therapeutic option for managing type 2 diabetes mellitus. As a selective SGLT2 inhibitor, this compound works by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels through an insulin-independent mechanism. The drug is frequently administered in combination with metformin (MET), an established biguanide antihyperglycemic agent, to achieve enhanced glycemic control through complementary mechanisms of action. The growing therapeutic importance of this compound has necessitated the development of robust bioanalytical methods for its quantification in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical investigations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this compound bioanalysis due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. These methods enable researchers to accurately determine plasma concentrations of this compound and its metabolites across various physiological conditions, providing critical insights into its pharmacokinetic profile and metabolic fate. This article presents comprehensive application notes and detailed protocols for the quantification of this compound in plasma using LC-MS/MS, consolidating validated methodologies from recent scientific literature to serve as a practical resource for researchers and drug development professionals engaged in bioanalytical method development and validation.

Analytical Method Considerations

The development of a reliable LC-MS/MS method for this compound quantification requires careful consideration of several analytical parameters to ensure optimal performance. This compound possesses favorable mass spectrometric properties due to its amine functional groups, which facilitate efficient ionization in positive electrospray ionization (ESI) mode. The compound undergoes extensive metabolism primarily via O-glucuronidation by the enzymes UGT1A9 and UGT2B4 to form O-glucuronide metabolites (M5, M7, and M17), and to a lesser extent through oxidation by cytochrome P450 (CYP3A4) to form metabolite M9. These metabolites, particularly M5, M7, and M9, are present in significant concentrations in plasma and may require simultaneous quantification depending on the study objectives.

Table 1: Key Methodological Parameters for this compound LC-MS/MS Quantification in Plasma

| Parameter | Human Plasma Method [1] | Rat Plasma Method [2] | Metabolite Method [3] |

|---|---|---|---|

| Analytes | This compound, Metformin | This compound | This compound, M5, M7, M9, M17 |

| Internal Standards | Propranolol HCl (MET), Tadalafil (CFZ) | Empagliflozin | Empagliflozin |

| Extraction Method | Protein precipitation + LLE (ethyl acetate) | LLE (tert-butyl methyl ether) | LLE (tert-butyl methyl ether) |

| Extraction Efficiency | >90% | Sufficient specificity, accuracy, precision | Sufficient specificity, accuracy, precision |

| Linearity Range | 10-1000 ng/mL (CFZ), 50-5000 ng/mL (MET) | Not specified | 10-1000 ng/mL (CFZ) |

| LLOQ | 10 ng/mL (CFZ), 50 ng/mL (MET) | Not specified | 10 ng/mL (CFZ) |

| Chromatographic Time | 5 minutes | Not specified | 5.1 minutes |

When developing analytical methods for this compound, researchers must consider the intended application of the method, which dictates the required sensitivity, specificity, and throughput. Methods designed for pharmacokinetic studies following therapeutic dosing typically require sensitivity in the low nanogram per milliliter range, while those intended for metabolite profiling may need to detect even lower concentrations of multiple analytes. The physicochemical properties of this compound, including its moderate lipophilicity and presence of ionizable functional groups, influence parameters such as extraction efficiency, chromatographic retention, and mass spectrometric response. Additionally, the pathophysiological state of the study population must be considered, as demonstrated by significant alterations in the pharmacokinetic parameters (AUC₀–t, AUC₀–∞, CLz/F, and Vz/F) of this compound in type 2 diabetic rats compared to healthy controls [3].

Sample Preparation Protocol

Materials and Reagents

- This compound certified reference standard (purity ≥99%)

- Metformin hydrochloride certified reference standard (purity ≥99%) [1]

- Internal standards: Empagliflozin for this compound-only methods [2] [3]; Propranolol HCl for metformin and Tadalafil for this compound in combination methods [1]

- HPLC-grade solvents: Methanol, acetonitrile, tert-butyl methyl ether, ethyl acetate [2] [1]

- Formic acid (98-100%, extra pure) [1]

- Blank plasma matrix: Human plasma from biological suppliers or rat plasma for animal studies [1] [3]

- Water (HPLC grade) [4]

Extraction Procedure

The sample preparation workflow employs a optimized protein precipitation and liquid-liquid extraction technique:

Fig. 1. Workflow diagram for plasma sample preparation using combined protein precipitation and liquid-liquid extraction.

Step-by-step procedure:

Aliquot 100 μL of plasma into a clean microcentrifuge tube [2].

Add internal standard solution (25 μL of working IS solution) to each plasma sample [1].

Perform protein precipitation by adding 300 μL of acetonitrile to the plasma sample [1].

Vortex mix vigorously for 1 minute to ensure complete precipitation of plasma proteins.

Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins [1].

Transfer the supernatant to a new glass tube following centrifugation.

Perform liquid-liquid extraction by adding 1 mL of ethyl acetate (or tert-butyl methyl ether) to the supernatant [2] [1].

Vortex mix for 2 minutes to facilitate partitioning of analytes into the organic phase.

Centrifuge at 5,000 × g for 5 minutes at 4°C to achieve phase separation.

Transfer the organic layer carefully to a new clean evaporation tube.

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 μL of mobile phase (acetonitrile:0.1% formic acid, 40:60, v/v) [1].

Transfer to an LC vial for analysis.

This optimized extraction protocol has demonstrated extraction efficiencies exceeding 90% for this compound and metformin, with minimal matrix effects [1]. The combination of protein precipitation and liquid-liquid extraction provides effective sample clean-up while maintaining high recovery of the target analytes, which is crucial for achieving the desired sensitivity and reproducibility in LC-MS/MS analysis.

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography Conditions

Chromatographic separation of this compound and its metabolites is achieved using reversed-phase chromatography with a C18 stationary phase. The method employs a Zorbax C18 analytical column (50 mm × 4.6 mm, 5 μm) or a Waters XBridge BEH C18 column (100 mm × 2.1 mm, 2.5 μm) maintained at ambient temperature [1] [3]. The mobile phase typically consists of a binary mixture of acetonitrile and 0.1% formic acid in water (40:60, v/v) delivered at a flow rate of 0.5 mL/min in isocratic or gradient mode [1] [3]. For methods analyzing both this compound and metformin, a simple isocratic elution is employed, while metabolite methods may require a gradient program to resolve the more polar metabolites. The injection volume is typically 2-5 μL, and the total chromatographic run time is optimized to 5-6 minutes to support high-throughput analysis [1] [3].

Mass Spectrometry Parameters

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The mass spectrometer parameters are optimized as follows: ion spray voltage = 2000 V, ion spray temperature = 400°C, curtain gas = 10 psi, collision gas = 10 psi, ion source gas one = 25 psi, and ion source gas two = 45 psi [1]. The MRM transitions and compound-specific parameters for this compound, its metabolites, and internal standards are summarized in Table 2.

Table 2: Optimized MRM Transitions and Compound-Specific Parameters [1] [5] [3]

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | Retention Time (min) |

|---|---|---|---|---|---|

| This compound | 462.0/462.3 | 191.0/191.2 | 61 | 15 | 3.08 |

| Metformin | 130.2 | 60.1 | 26 | 19 | ~1.5 |

| M5 Metabolite | 638.1 | 191.1 | Not specified | Not specified | 2.32 |

| M7 Metabolite | 638.1 | 191.1 | Not specified | Not specified | 2.48 |

| M9 Metabolite | 478.0 | 267.0 | Not specified | Not specified | 2.27 |

| M17 Metabolite | 638.1 | 191.1 | Not specified | Not specified | 2.83 |

| Empagliflozin (IS) | 451.2 | 153.1/191.0 | Not specified | Not specified | 2.20 |

| Propranolol HCl (IS) | 260.2 | 183.0 | 120 | 28 | Not specified |

| Tadalafil (IS) | 390.2 | 268.2 | 73 | 50 | Not specified |

The mass transitions for this compound were established as m/z 462.0→191.0, corresponding to the transition from the protonated molecular ion to the characteristic product ion [2] [1] [3]. The specific instrumental parameters for the metabolites (M5, M7, M9, M17) were not fully detailed in the available literature but typically follow similar optimization procedures. The source-dependent parameters are consistent across all analytes, while compound-dependent parameters (declustering potential, collision energy) are optimized individually for each compound to maximize sensitivity and specificity.

Method Validation

According to FDA bioanalytical method validation guidelines, the LC-MS/MS methods for this compound quantification have been rigorously validated for various parameters to ensure reliability, reproducibility, and suitability for intended applications [1]. The validation results demonstrate that the methods are robust for the quantification of this compound in plasma matrices.

Table 3: Method Validation Parameters and Performance Characteristics

| Validation Parameter | This compound Performance | Metformin Performance | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 10-1000 ng/mL [1] [3] | 50-5000 ng/mL [1] | Correlation coefficient (r²) ≥0.99 |

| Linearity Equation | Y = 0.00575X + 0.0214 [3] | Not specified | - |

| Correlation Coefficient (r²) | 0.9997 [4] | 0.9998 [4] | ≥0.99 |

| Precision (% RSD) | <10% [1] | <10% [1] | ≤15% (LLOQ: ≤20%) |

| Accuracy (%) | 88.14-113.05% [1] | 88.14-113.05% [1] | 85-115% (LLOQ: 80-120%) |

| LLOQ | 10 ng/mL [1] [3] | 50 ng/mL [1] | Signal-to-noise ≥5 |

| LOD | 0.3433 µg/mL (HPLC) [4] | 0.5927 µg/mL (HPLC) [4] | Signal-to-noise ≥3 |

| Extraction Recovery | >90% [1] | >90% [1] | Consistent and precise |

| Stability | Stable under analytical conditions [2] | Stable under analytical conditions [1] | No significant degradation |

The validation process included assessment of specificity by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of the analytes and internal standards [1] [3]. Linearity was established using a minimum of six calibration standards covering the specified concentration range, with correlation coefficients (r²) exceeding 0.99 [4] [3]. Precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations, with both intra-day and inter-day assessments showing %RSD values below 10% and accuracy ranging from 88.14% to 113.05% [1].

Stability studies demonstrated that this compound remains stable in plasma under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and autosampler stability [2]. The lower limit of quantification (LLOQ) for this compound was established at 10 ng/mL with acceptable precision and accuracy, providing sufficient sensitivity for pharmacokinetic studies [1] [3]. For methods incorporating metabolite profiling, the LLOQs for metabolites M5, M7, and M9 were sufficiently low to characterize the metabolic profile following therapeutic dosing [3].

Application to Pharmacokinetic Studies

The validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies in both animal models and human subjects, providing valuable insights into the disposition of this compound and its metabolites. In a study investigating the pharmacokinetic differences between healthy and type 2 diabetic rats, significant alterations in key pharmacokinetic parameters were observed [3]. The area under the curve (AUC₀–t and AUC₀–∞) was significantly increased in diabetic rats, while the apparent clearance (CLz/F) and volume of distribution (Vz/F) were significantly decreased compared to healthy controls. These findings suggest that the pathophysiological state of diabetes can substantially alter the pharmacokinetic behavior of this compound, potentially necessitating dose adjustments in diabetic patients.

In human studies, the method has been utilized to characterize the pharmacokinetic profile of this compound following oral administration to healthy volunteers [1]. The method enabled precise quantification of plasma concentrations over time, allowing for accurate determination of Cₘₐₓ, Tₘₐₓ, half-life, and other critical pharmacokinetic parameters. The simultaneous quantification of this compound and metformin provided insights into the comparative pharmacokinetics of these frequently co-administered drugs, supporting their combined use in clinical practice.

The metabolite profiling capabilities of the UPLC-MS/MS method have facilitated comprehensive metabolic studies identifying three O-glucuronide metabolites (M5, M7, and M17), two oxidation metabolites (M8 and M9), and one oxidation and glucuronide metabolite (M16) in rat plasma [3]. The method enabled semi-quantification of these metabolites, revealing that M5, M7, and M9 are the predominant metabolites in plasma, while M8 and M16 are present at much lower concentrations. This detailed metabolic information is crucial for understanding the metabolic fate of this compound and potential drug-drug interactions, particularly with inducers or inhibitors of the CYP3A4 and UGT enzymes involved in its metabolism.

Troubleshooting and Practical Considerations

When implementing LC-MS/MS methods for this compound quantification, several practical considerations can enhance method performance and reliability. Ion suppression/enhancement effects should be evaluated during method development by post-column infusion experiments or by comparing the response of neat standards with spiked plasma extracts. The use of stable isotope-labeled internal standards for both this compound and metformin can compensate for any matrix effects and variations in extraction efficiency, though the use of structural analogs like tadalafil for this compound and propranolol for metformin has proven effective [1].

For methods requiring simultaneous quantification of metabolites, careful attention to chromatographic separation is necessary to resolve the metabolites from each other and from the parent drug. The O-glucuronide metabolites (M5, M7, M17) exhibit similar fragmentation patterns, producing a common product ion at m/z 191.1, but can be distinguished by their different retention times [3]. The oxidation metabolite M9 shows a distinct transition at m/z 478.0→267.0, facilitating its specific detection without interference.

To ensure long-term method robustness, regular maintenance of the LC-MS/MS system is essential, including cleaning of the ion source, replacement of worn chromatography components, and periodic recalibration. System suitability tests should be performed before each analytical batch to verify instrument performance, assessing parameters such as retention time stability, peak shape, and signal intensity. When analyzing large sample batches, the use of quality control samples at low, medium, and high concentrations throughout the sequence helps monitor analytical performance and ensure the reliability of reported concentrations.

Conclusion

The LC-MS/MS methods presented in this article provide reliable, sensitive, and specific approaches for the quantification of this compound in plasma matrices. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection have been thoroughly validated in accordance with regulatory guidelines and successfully applied to pharmacokinetic studies in both animal models and human subjects. The ability to simultaneously quantify this compound and its major metabolites offers comprehensive insights into the disposition and metabolic fate of this important SGLT2 inhibitor, supporting its continued clinical development and optimal therapeutic use.

The finding that diabetes significantly alters the pharmacokinetics of this compound highlights the importance of considering disease state when interpreting pharmacokinetic data or designing dosing regimens. The methodologies described herein serve as valuable tools for researchers engaged in bioanalytical support for clinical trials, therapeutic drug monitoring, and drug interaction studies involving this compound and related therapeutic agents.

References

- 1. Novel LC–MS/MS method for analysis of metformin and ... [pmc.ncbi.nlm.nih.gov]

- 2. A validated LC-MS/MS method for the determination of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma Pharmacokinetic Determination of this compound ... [mdpi.com]

- 4. Analytical method of development and validation for ... [link.springer.com]

- 5. Novel LC–MS/MS method for analysis of metformin and ... [bmcchem.biomedcentral.com]

Application Notes & Protocols: Urine Collection and Creatinine Normalization in Canagliflozin Studies

Introduction and Scientific Rationale

In the study of sodium-glucose cotransporter 2 (SGLT2) inhibitors like canagliflozin, accurate assessment of urinary biomarkers is crucial for evaluating pharmacological effects on renal glucose handling, albuminuria, and diuretic properties. This compound works by inhibiting SGLT2 in the proximal renal tubules, which reduces renal glucose reabsorption and increases urinary glucose excretion (UGE), thereby lowering blood glucose levels in a non-insulin-dependent manner [1]. A fundamental challenge in quantifying urinary analytes is the variability in urine concentration, which can be effectively corrected for by normalizing to urine creatinine. This approach controls for hydration status and provides a more reliable measure of analyte excretion rates, forming the basis for key efficacy endpoints such as the Urinary Albumin-to-Creatinine Ratio (UACR) and Urinary Protein-to-Creatinine Ratio (UPCR) [2] [3] [4].

Quantitative Data on this compound's Effects

The tables below summarize key quantitative findings from clinical and research studies on this compound's effects on renal and urinary parameters.

Table 1: Effects of this compound on Renal and Metabolic Parameters in Clinical Studies

| Parameter | Study Population | Dosage | Effect of this compound | Citation |

|---|---|---|---|---|